3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) groupCommon reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is used in the development of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical transformations, depending on the specific reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: This compound has a similar structure but lacks the 2,4-dimethylphenyl group.
Nα-Boc-L-2,3-diaminopropionic acid: Another similar compound used in peptide synthesis.
Uniqueness
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid lies in its combination of the Boc-protected amino group and the 2,4-dimethylphenyl group. This combination provides unique reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
KPVSQNHLJMHYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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